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2-Bromo-5-methoxy-4-nitro-benzoic acid

Catalog No.
S14418243
CAS No.
M.F
C8H6BrNO5
M. Wt
276.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methoxy-4-nitro-benzoic acid

Product Name

2-Bromo-5-methoxy-4-nitro-benzoic acid

IUPAC Name

2-bromo-5-methoxy-4-nitrobenzoic acid

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

InChI

InChI=1S/C8H6BrNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

IOVIZSMUQQGVMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)[N+](=O)[O-]

2-Bromo-5-methoxy-4-nitrobenzoic acid is an aromatic compound characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzoic acid framework. Its molecular formula is C8H6BrNO5C_8H_6BrNO_5, and it has a molecular weight of 276.04 g/mol. The compound is notable for its unique arrangement of substituents, which imparts distinct chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
  • Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

Major Products Formed

  • Substitution: Derivatives formed by replacing the bromine atom with different substituents.
  • Reduction: Formation of 2-bromo-5-methoxy-4-aminobenzoic acid.
  • Oxidation: Formation of 2-bromo-5-carboxy-4-nitrobenzoic acid.

The synthesis of 2-bromo-5-methoxy-4-nitrobenzoic acid typically involves multiple steps starting from a suitable benzene derivative:

  • Bromination: Introduce a bromine atom to the benzene ring using bromine in the presence of iron(III) bromide as a catalyst.
  • Methoxylation: Add a methoxy group through Friedel-Crafts alkylation using methanol and aluminum chloride as a catalyst.
  • Nitration: Introduce a nitro group using a mixture of concentrated nitric and sulfuric acids.

2-Bromo-5-methoxy-4-nitrobenzoic acid has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its structure allows for modifications that may lead to the development of new pharmaceuticals.
  • Material Science: It can be used in designing novel materials with specific properties due to its unique functional groups .

Studies exploring the interactions of 2-bromo-5-methoxy-4-nitrobenzoic acid with various biological molecules are necessary to understand its potential pharmacological effects fully. The nitro group may participate in redox reactions, while the carboxylic acid functionality could form hydrogen bonds with biomolecules, influencing their activity .

Several compounds share structural similarities with 2-bromo-5-methoxy-4-nitrobenzoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUniqueness
2-Bromo-5-nitrobenzoic acidLacks methoxy groupLess versatile in reactions
4-Methoxy-3-nitrobenzoic acidDifferent positioning of substituentsVaries in reactivity
2-Bromo-4-methoxy-5-nitrobenzoic acidSimilar structure but different substituent positionsDifferent chemical properties
Methyl 3-bromo-4-hydroxy-5-nitrobenzoateHydroxy instead of methoxyAlters reactivity profile
6-Bromo-3-methoxy-2-nitrobenzoic acidDifferent nitro positioningAffects electronic properties

The uniqueness of 2-bromo-5-methoxy-4-nitrobenzoic acid lies in its specific arrangement of substituents, allowing for diverse chemical transformations and interactions that may not be possible with similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

274.94293 g/mol

Monoisotopic Mass

274.94293 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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